

Biotin-C5-amino-C5-amino: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-C5-amino-C5-amino*

Cat. No.: *B016543*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

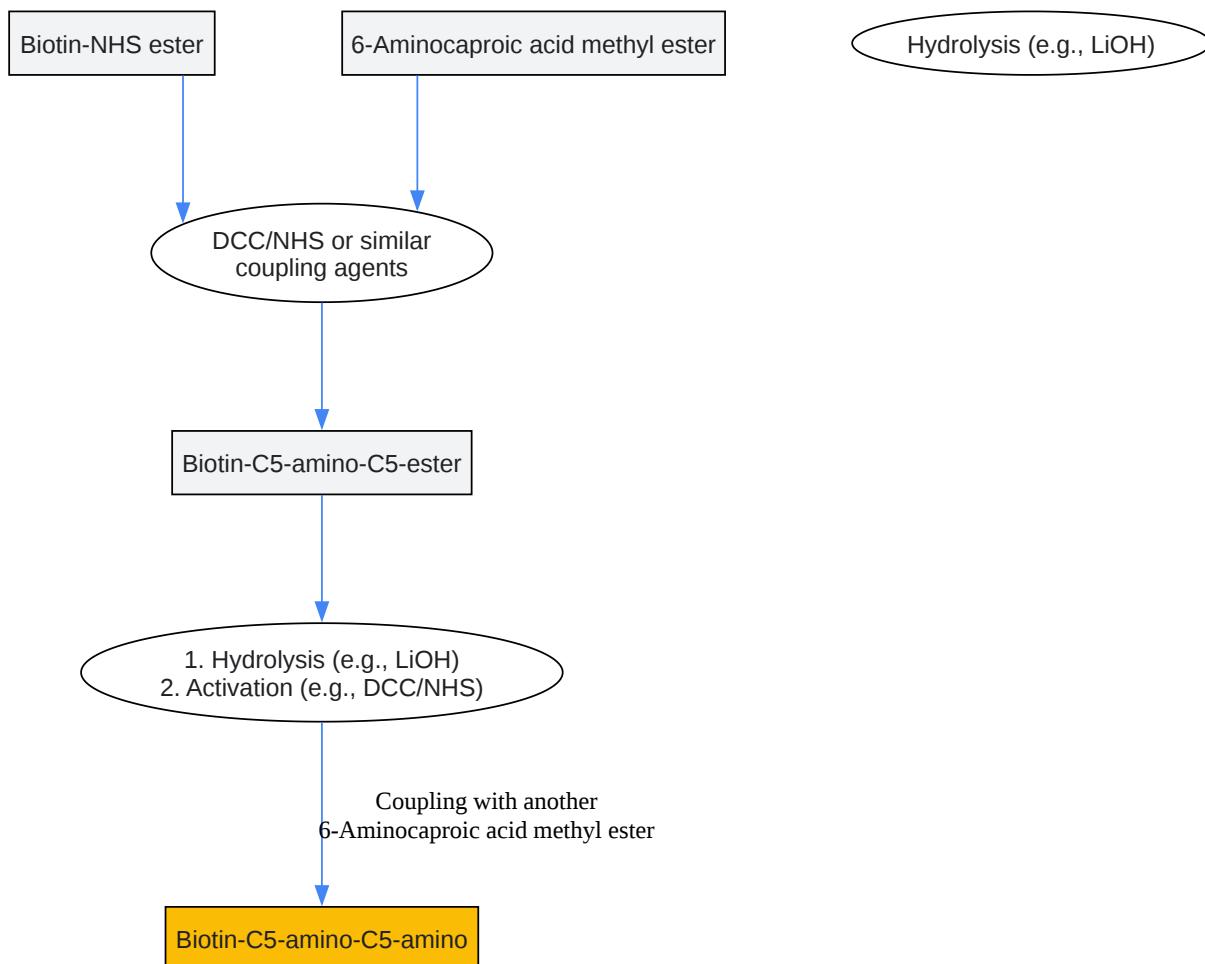
Biotin-C5-amino-C5-amino, also known by its systematic IUPAC name 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid, is a bifunctional linker molecule widely utilized in bioconjugation, proteomics, and drug discovery. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, and a flexible linker arm terminating in a carboxylic acid, facilitating covalent attachment to various molecules. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The chemical structure of **Biotin-C5-amino-C5-amino** consists of three key components: the biotin group, a diamino pentyl linker, and a terminal pentanoic acid. The linker is composed of two 6-aminohexanoic acid units linked by an amide bond. This extended linker provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance in binding assays.

Chemical Identifiers:

- CAS Number: 89889-51-0


- Molecular Formula: C₂₂H₃₈N₄O₅S
- Molecular Weight: 470.63 g/mol
- SMILES: O=C(O)CCCCNC(CCCCNC(CCCC[C@@H]1SC--INVALID-LINK--([H])NC2=O)=O)=O

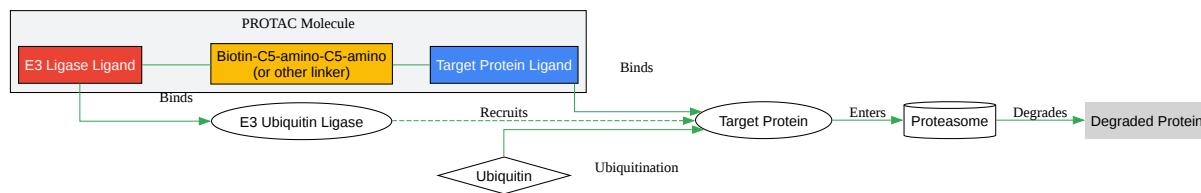
Quantitative Data Summary:

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₈ N ₄ O ₅ S	
Molecular Weight	470.63 g/mol	
Purity	≥98%	
Appearance	White to off-white solid	
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	

Synthesis

While a specific, detailed synthesis protocol for **Biotin-C5-amino-C5-amino** is not readily available in the searched literature, a plausible synthetic route can be inferred from standard organic chemistry principles, particularly peptide coupling reactions. The synthesis would likely involve a stepwise amide bond formation. A potential synthetic workflow is outlined below.

[Click to download full resolution via product page](#)


Caption: Plausible synthetic workflow for **Biotin-C5-amino-C5-amino**.

Applications in Research and Drug Development

The primary application of **Biotin-C5-amino-C5-amino** is as a linker in the development of bioconjugates. Its ability to be incorporated into larger molecules makes it a valuable tool in various research and therapeutic areas.

PROTACs

Biotin-C5-amino-C5-amino is classified as an alkyl chain-based PROTAC linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation and distance between the E3 ligase-binding moiety and the target protein-binding moiety.

[Click to download full resolution via product page](#)

Caption: General mechanism of action for a PROTAC.

Antibody-Drug Conjugates (ADCs)

Similar to its role in PROTACs, the structural motifs within **Biotin-C5-amino-C5-amino** are relevant to the design of linkers for Antibody-Drug Conjugates (ADCs). ADCs utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells. The linker in an ADC connects the antibody to the cytotoxic payload and plays a critical role in the stability and efficacy of the conjugate.

Experimental Protocols

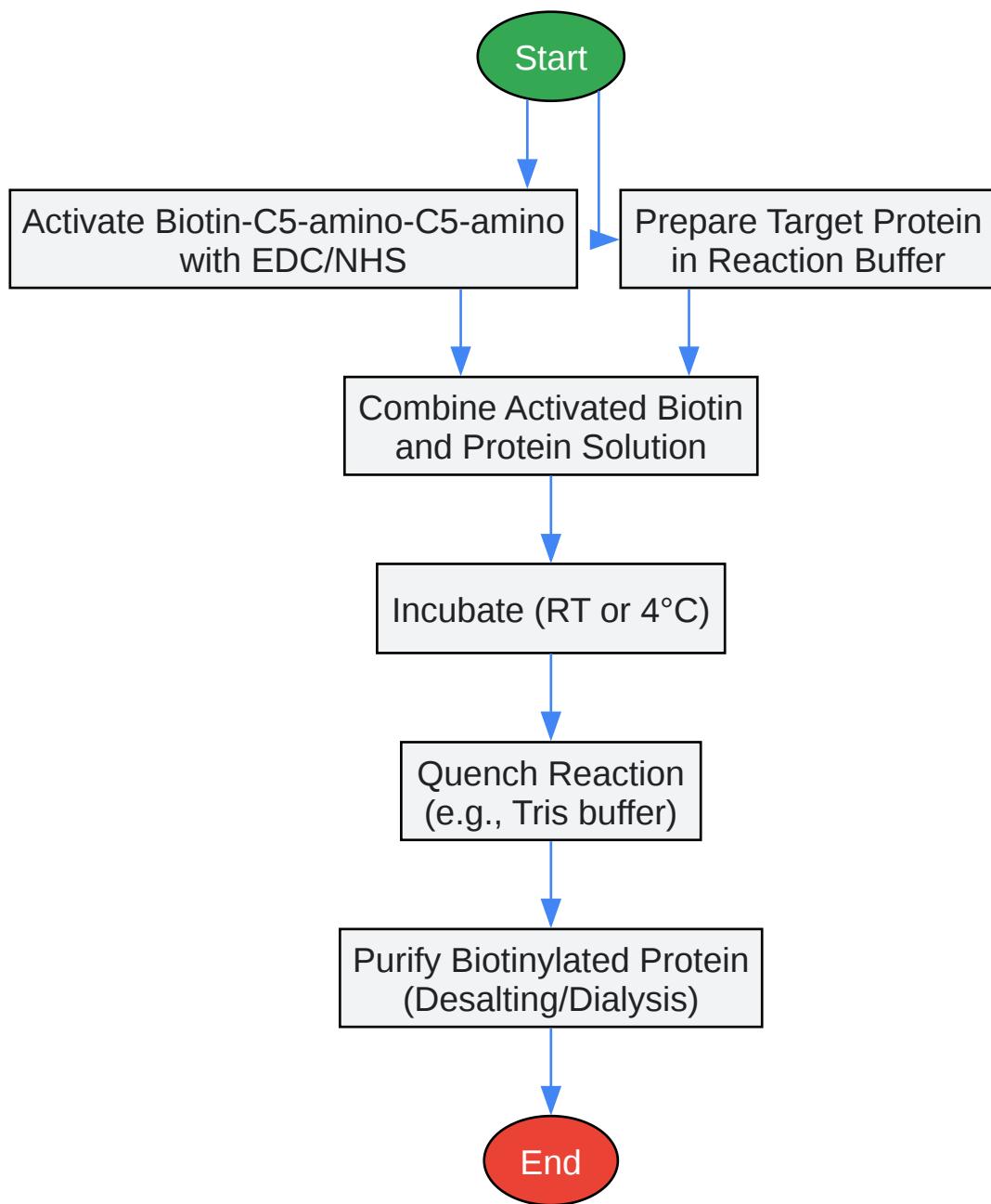
While specific protocols for the use of **Biotin-C5-amino-C5-amino** are not detailed in the provided search results, general protocols for the biotinylation of proteins using carboxyl-reactive linkers can be adapted. The terminal carboxylic acid of **Biotin-C5-amino-C5-amino** can be coupled to primary amines on a target molecule using carbodiimide chemistry.

Protocol: Biotinylation of a Protein via Amine Coupling to **Biotin-C5-amino-C5-amino**

This protocol describes the general steps for conjugating **Biotin-C5-amino-C5-amino** to a protein containing accessible primary amine residues (e.g., lysine side chains).

Materials:

- **Biotin-C5-amino-C5-amino**
- Target protein in an amine-free buffer (e.g., MES or PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.5)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification


Procedure:

- Activation of **Biotin-C5-amino-C5-amino**:
 - Dissolve **Biotin-C5-amino-C5-amino** in an appropriate solvent (e.g., DMSO or DMF).
 - In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer.
 - Add the EDC/NHS solution to the **Biotin-C5-amino-C5-amino** solution. The molar ratio of EDC and NHS to the biotin linker should be optimized, but a 1.5- to 2-fold excess is a

common starting point.

- Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester activated biotin linker.
- Biotinylation Reaction:
 - Prepare the target protein in the Reaction Buffer at a suitable concentration (typically 1-10 mg/mL).
 - Add the activated **Biotin-C5-amino-C5-amino** solution to the protein solution. The molar excess of the biotin linker to the protein will determine the degree of labeling and should be optimized for the specific application. A 10- to 50-fold molar excess is a common starting range.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Stop the reaction by adding the Quenching solution to a final concentration of 50-100 mM. This will react with any excess NHS-activated biotin linker.
 - Incubate for 15-30 minutes at room temperature.
 - Remove the excess, unreacted biotinylation reagent and reaction byproducts by size-exclusion chromatography (desalting column) or dialysis.

Workflow for Protein Biotinylation:

[Click to download full resolution via product page](#)

Caption: General workflow for protein biotinylation.

Conclusion

Biotin-C5-amino-C5-amino is a versatile and valuable tool for researchers in the life sciences and drug discovery. Its well-defined structure, featuring a high-affinity biotin tag and a flexible linker with a reactive carboxyl terminus, enables its use in a wide range of bioconjugation

applications. The growing interest in targeted protein degradation has highlighted the importance of linkers like **Biotin-C5-amino-C5-amino** in the design and synthesis of novel PROTACs. The experimental protocols outlined in this guide provide a foundation for the successful application of this reagent in the laboratory.

- To cite this document: BenchChem. [Biotin-C5-amino-C5-amino: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016543#biotin-c5-amino-c5-amino-chemical-structure\]](https://www.benchchem.com/product/b016543#biotin-c5-amino-c5-amino-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com